1-(3,5-Difluoro-2-ethoxyphenyl)ethanol
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Overview
Description
1-(3,5-Difluoro-2-ethoxyphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and an ethoxy group attached to a phenyl ring, with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-2-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until the starting material is completely consumed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure is a common approach. This method allows for the selective reduction of the aldehyde group to an alcohol group while maintaining the integrity of the fluorine and ethoxy substituents.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-ethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,5-Difluoro-2-ethoxybenzaldehyde or 3,5-Difluoro-2-ethoxybenzoic acid.
Reduction: 1-(3,5-Difluoro-2-ethoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-2-ethoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluoro-2-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,5-Difluoro-2-propoxyphenyl)ethanol: Similar structure but with a propoxy group instead of an ethoxy group.
1-(3,5-Difluoro-2-ethoxyphenyl)propanol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness
1-(3,5-Difluoro-2-ethoxyphenyl)ethanol is unique due to the specific combination of fluorine atoms and an ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable building block in drug development.
Properties
IUPAC Name |
1-(2-ethoxy-3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZBLOJWNKZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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